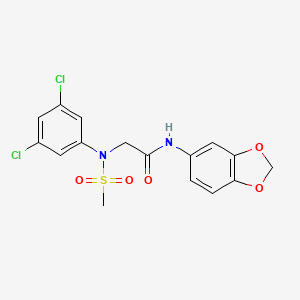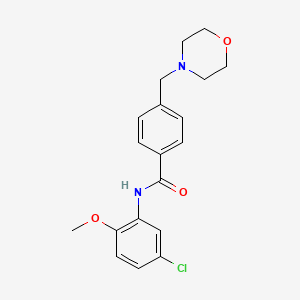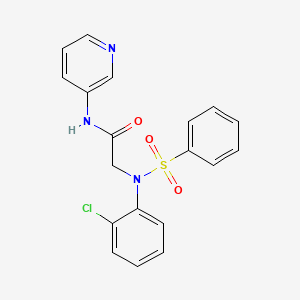
N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMD-494, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. BMD-494 is a potent inhibitor of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB) and has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
作用機序
N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its neuroprotective effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. NF-κB is activated in response to various stimuli such as oxidative stress, cytokines, and pathogens, and its activation has been implicated in the pathogenesis of various neurological disorders. By inhibiting NF-κB activation, this compound reduces inflammation and oxidative stress in the brain, thereby protecting neurons from damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of neurodegenerative diseases. These effects include:
- Inhibition of NF-κB activation
- Reduction of inflammation and oxidative stress in the brain
- Protection of neurons from damage
- Improvement of cognitive function and motor deficits in preclinical models of Alzheimer's disease and Parkinson's disease
実験室実験の利点と制限
One of the main advantages of N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its potent and selective inhibition of NF-κB activation. This makes it a useful tool for studying the role of NF-κB in various biological processes and diseases. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide and its therapeutic applications. These include:
- Further preclinical studies to investigate the efficacy of this compound in other neurological disorders such as amyotrophic lateral sclerosis (ALS) and Huntington's disease
- Clinical trials to evaluate the safety and efficacy of this compound in humans
- Development of more potent and selective NF-κB inhibitors based on the structure of this compound
- Investigation of the role of NF-κB in other biological processes and diseases beyond neurodegeneration
科学的研究の応用
N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In these studies, this compound has been shown to have neuroprotective effects by inhibiting the activation of NF-κB and reducing inflammation in the brain. This compound has also been shown to improve cognitive function and motor deficits in preclinical models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-3-24-15-7-5-4-6-14(15)20(27(2,22)23)11-18(21)19-13-8-9-16-17(10-13)26-12-25-16/h4-10H,3,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDAYTRTFSHYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3466297.png)

![2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B3466308.png)


![ethyl 4-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3466326.png)

![ethyl 4-[4-(4-morpholinylmethyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B3466344.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466380.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3466381.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466387.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B3466400.png)
![3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3466407.png)